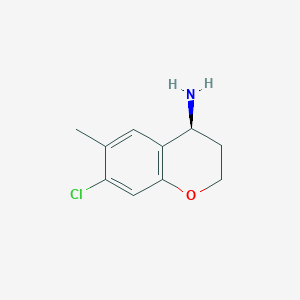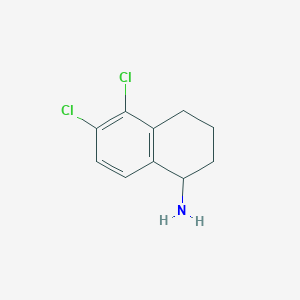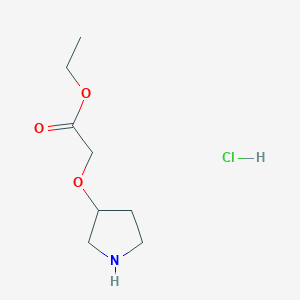
(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxy group, a dioxolane ring, and difluoro-hydroxybutyl moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate typically involves multiple steps, including the formation of the dioxolane ring, introduction of the benzyloxy group, and incorporation of the difluoro-hydroxybutyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer advantages over existing treatments.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may offer advantages in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate involves its interaction with specific molecular targets The benzyloxy group and dioxolane ring may play a role in binding to enzymes or receptors, while the difluoro-hydroxybutyl moiety could influence the compound’s reactivity and stability
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated features, used as a solvent and intermediate in chemical synthesis.
Fluometuron: A herbicide derived from trifluorotoluene, showcasing the utility of fluorinated compounds in agriculture.
Uniqueness
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate stands out due to its unique combination of functional groups and stereochemistry. This distinct structure offers specific advantages in terms of reactivity, stability, and potential biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C23H26F2O6 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
[(2R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,3-difluoro-2-hydroxy-4-phenylmethoxybutyl] benzoate |
InChI |
InChI=1S/C23H26F2O6/c1-22(2)30-14-18(31-22)20(28-13-16-9-5-3-6-10-16)23(24,25)19(26)15-29-21(27)17-11-7-4-8-12-17/h3-12,18-20,26H,13-15H2,1-2H3/t18-,19-,20+/m1/s1 |
Clé InChI |
KNACGMWLCVVSFN-AQNXPRMDSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)[C@@H](C([C@@H](COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
SMILES canonique |
CC1(OCC(O1)C(C(C(COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)


![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)



![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)


